molecular formula C24H18ClF3N4OS B11989944 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11989944
M. Wt: 502.9 g/mol
InChI Key: MMZPAWRSPYWPQZ-VFLNYLIXSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a base.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with a thiol compound.

    Formation of the Acetohydrazide Moiety: The final step involves the condensation of the sulfanyl-substituted benzimidazole with an appropriate hydrazide derivative in the presence of a base to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities, leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced benzimidazole derivatives

    Substitution: Substituted benzimidazole derivatives, substituted chlorobenzyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a potential lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, while the chlorobenzyl and trifluoromethylphenyl groups can enhance binding affinity and specificity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core and chlorobenzyl group but lacks the sulfanyl and acetohydrazide moieties.

    2-(trifluoromethyl)benzimidazole: Shares the benzimidazole core and trifluoromethyl group but lacks the chlorobenzyl and acetohydrazide moieties.

    N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide: Shares the acetohydrazide moiety and trifluoromethyl group but lacks the benzimidazole core and chlorobenzyl group.

Uniqueness

The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzimidazole core, chlorobenzyl group, sulfanyl linkage, and acetohydrazide moiety allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H18ClF3N4OS

Molecular Weight

502.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H18ClF3N4OS/c25-18-11-9-16(10-12-18)14-32-21-8-4-3-7-20(21)30-23(32)34-15-22(33)31-29-13-17-5-1-2-6-19(17)24(26,27)28/h1-13H,14-15H2,(H,31,33)/b29-13+

InChI Key

MMZPAWRSPYWPQZ-VFLNYLIXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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